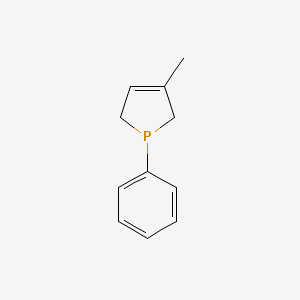

2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole

Description

Contextualization of 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole within the Broader Field of Organophosphorus Heterocycle Chemistry

Organophosphorus heterocycles are cyclic organic compounds where at least one carbon atom in the ring is replaced by a phosphorus atom. These compounds are integral to various chemical disciplines, including medicinal chemistry, materials science, and catalysis. nih.gov Dihydrophospholes, such as this compound, represent a structural motif where the phosphorus atom is part of a five-membered ring containing one double bond. This structure imparts a unique combination of properties, including the Lewis basicity of the phosphorus atom and the reactivity of the carbon-carbon double bond, making them versatile building blocks in synthesis.

Significance of Phosphole and Dihydrophosphole Frameworks in Contemporary Chemical Research

Phosphole and its derivatives are not merely chemical curiosities; they are at the forefront of modern chemical research. The electronic properties of the phosphole ring can be tuned by modifying the substituents on the phosphorus atom and the carbon backbone. This tunability makes them valuable components in the design of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net Furthermore, their ability to act as ligands for transition metals has led to the development of novel catalysts for a variety of organic transformations. bldpharm.com Dihydrophospholes, in particular, serve as important precursors to fully aromatic phospholes and can themselves act as effective ligands in coordination chemistry.

Overview of Key Research Areas Pertaining to this compound and its Derivatives

Research concerning this compound and its analogues primarily revolves around three key areas:

Synthesis: The development of efficient and stereoselective methods for the construction of the dihydrophosphole ring system is a continuous area of investigation. This includes classic methods like the McCormack reaction and newer, more versatile synthetic strategies.

Reactivity: Understanding the chemical behavior of the phosphorus center and the olefinic bond is crucial. This includes studies on oxidation, cycloaddition reactions, and its coordination to metal centers.

Applications in Catalysis and Materials Science: The use of these compounds and their derivatives as ligands in homogeneous catalysis and as building blocks for novel π-conjugated materials is an active field of research.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenyl-2,5-dihydrophosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKYHZMWPLSOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCP(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400518 | |

| Record name | 2,5-DIHYDRO-3-METHYL-1-PHENYL-1H-PHOSPHOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-93-8 | |

| Record name | 2,5-DIHYDRO-3-METHYL-1-PHENYL-1H-PHOSPHOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dihydro 3 Methyl 1 Phenyl 1h Phosphole and Analogous Dihydrophospholes

Historical Development of Dihydrophosphole Synthesis Approaches

The foundational methods for constructing the dihydrophosphole ring have been pivotal in the advancement of organophosphorus chemistry. These early strategies established the groundwork for more sophisticated methodologies.

McCormack Reaction and its Variants for Dihydrophosphole Formation

A cornerstone in the synthesis of phospholenes (dihydrophospholes) is the McCormack reaction, a [4+1] cycloaddition of a conjugated diene with a phosphonous dihalide. wikipedia.orgorgsyn.org This method is particularly relevant for the synthesis of the target compound's precursor, 3-methyl-1-phenylphospholene oxide.

The reaction between a 1,3-diene and a source of a dichlorophosphine, such as dichlorophenylphosphine, proceeds via a pericyclic [2+4]-process to form a phospholenium cation. wikipedia.org Subsequent hydrolysis of this intermediate yields the corresponding phosphine (B1218219) oxide. wikipedia.org For the synthesis of 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, the reaction involves the cycloaddition of isoprene (B109036) with dichlorophenylphosphine. orgsyn.org The resulting adduct, 1,1-dichloro-3-methyl-1-phenyl-3-phospholene, is then hydrolyzed to afford the phospholene oxide. orgsyn.org The final step to obtain 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole is the reduction of the phospholene oxide, a common transformation in organophosphorus chemistry.

A typical procedure for the synthesis of 3-methyl-1-phenylphospholene oxide via the McCormack reaction is outlined below:

| Step | Reactants | Conditions | Product |

| 1 | Dichlorophenylphosphine, Isoprene | Room temperature, 5-7 days | 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene |

| 2 | 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, Water | Hydrolysis, followed by neutralization with sodium bicarbonate | 3-Methyl-1-phenylphosphacyclopentene 1-oxide |

Table 1: Synthesis of 3-Methyl-1-phenylphospholene oxide via McCormack Reaction. orgsyn.org

The McCormack reaction is versatile, allowing for a wide range of substituents on both the diene and the phosphorus atom. orgsyn.org Dibromophosphines are noted to be more reactive than their dichloro counterparts. orgsyn.org

Zirconacyclopentadiene-Mediated Routes to Phospholes

A significant advancement in the synthesis of phospholes and their derivatives involves the use of zirconacyclopentadienes. This method offers an efficient route to phospholes with the potential for easy variation of the substituent at the phosphorus atom.

The general approach involves the reaction of zirconacyclopentadienes with phosphorus halides, such as PBr3, to generate 1-bromophospholes in situ. These intermediates can then be reacted with Grignard reagents to introduce a variety of substituents at the phosphorus atom, yielding the desired phosphole derivatives. researchgate.net This methodology provides a convenient pathway to functionalized phospholes, which can be precursors to dihydrophospholes through subsequent reduction steps.

Contemporary Synthetic Strategies for this compound Derivatives

Modern synthetic efforts have focused on developing more efficient and versatile methods for the construction of the dihydrophosphole ring, enabling access to a wider range of derivatives with tailored properties.

Synthesis via Dihalophosphines and Unsaturated Substrates (e.g., Enamines)

The reaction of dihalophosphines with nucleophilic unsaturated substrates, such as enamines, represents a potential route for the construction of dihydrophosphole rings. Enamines, which are readily formed from the reaction of a secondary amine with a ketone or aldehyde, are nucleophilic at the α-carbon. masterorganicchemistry.com

This nucleophilicity allows enamines to react with various electrophiles, including alkyl halides and acid chlorides. masterorganicchemistry.comlibretexts.orgyoutube.com By analogy, the reaction of an enamine with a dihalophosphine, such as dichlorophenylphosphine, could proceed via a nucleophilic attack of the enamine on the phosphorus center, followed by an intramolecular cyclization to form the dihydrophosphole ring. This approach offers a pathway to substituted dihydrophospholes, with the substitution pattern on the ring being determined by the structure of the starting enamine. The reaction of an enamine with an acid chloride, a similar electrophile, proceeds readily to form a β-dicarbonyl compound after hydrolysis, demonstrating the feasibility of the initial nucleophilic attack. youtube.com

Ring-Closing Metathesis in Dihydrophosphole Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including phosphorus-containing heterocycles. orgsyn.orgwikipedia.orgitami-lab.com This method involves the intramolecular reaction of a diene, catalyzed by a metal alkylidene complex, typically containing ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgitami-lab.com

For the synthesis of dihydrophospholes, a diallylphosphine derivative can be employed as the substrate for RCM. The reaction, often catalyzed by a Grubbs-type catalyst, leads to the formation of the five-membered dihydrophosphole ring. nist.govyoutube.com The mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving the metal catalyst and the alkene moieties of the substrate. wikipedia.org

| Catalyst Generation | Key Features |

| First Generation Grubbs' Catalyst | (PCy3)2Cl2Ru=CHPh |

| Second Generation Grubbs' Catalyst | (IMesH2)(PCy3)Cl2Ru=CHPh |

| Hoveyda-Grubbs Catalysts | More stable and reusable catalysts |

Table 2: Common Catalysts for Ring-Closing Metathesis.

The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the ring closure. This method is valued for its functional group tolerance and its ability to create complex ring systems.

1,1-Carboboration Methodologies for Phosphole Ring Construction

A more recent and innovative approach to the synthesis of phosphole rings is through a 1,1-carboboration reaction of bis(alkynyl)phosphines. nagoya-u.ac.jprsc.orgnih.gov This method utilizes a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), to effect a twofold 1,1-carboboration of a bis(alkynyl)phosphine. nagoya-u.ac.jp

The reaction proceeds to form a highly substituted 3-borylphosphole. nagoya-u.ac.jp A key advantage of this methodology is that the resulting boryl group can be further functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or other organic fragments at the 3-position of the phosphole ring. nagoya-u.ac.jp While this method directly yields phospholes, these can be subsequently reduced to the corresponding dihydrophospholes. The reaction of arylbis(phenylethynyl)phosphanes with a frustrated Lewis pair (FLP) also leads to the formation of phosphole systems through a sequence of 1,1-carboboration reactions. wikipedia.org

| Starting Material | Reagent | Product |

| Bis(alkynyl)phosphine | B(C6F5)3 | 3-Borylphosphole |

| Arylbis(phenylethynyl)phosphane | Frustrated Lewis Pair | Phosphole system |

Table 3: Examples of 1,1-Carboboration for Phosphole Synthesis. wikipedia.orgnagoya-u.ac.jp

This methodology represents a significant advancement in the synthesis of functionalized phospholes, providing access to a range of previously inaccessible structures.

An exploration of the synthetic pathways leading to this compound and its related isomers reveals a landscape of sophisticated chemical transformations. This article delves into specific methodologies for creating and modifying the dihydrophosphole ring system, focusing on advanced bond-forming reactions, photochemical cyclizations, and the controlled isomerization between different forms of the heterocycle.

4 Phosphenium-Dication-Mediated C-P and C-C Bond Forming Reactions

The construction of the phosphole ring often involves the strategic formation of carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds. A notable metal-free approach utilizes phosphenium dications to mediate sequential C-P and C-C bond formation. This method provides a direct route to (di)benzophosphole derivatives from simple, readily available arylalkynes and phosphinic acids in a single synthetic step. le.ac.uk The high electrophilicity of dicationic phosphorus species makes them potent reagents for such cyclizations. nih.gov

The process is initiated by the generation of a highly reactive phosphenium ion. For instance, chloride abstraction from metal-coordinated chlorophosphines using reagents like aluminum trichloride (B1173362) (AlCl₃) or silver trifluoromethanesulfonate (B1224126) (AgOSO₂CF₃) generates phosphenium complexes. nih.gov These electrophilic intermediates can then react with a variety of substrates. DFT studies have provided insight into the reactivity of these dications, showing that their pronounced electrophilicity can drive C-H activation and subsequent P-C bond formation through an iminium intermediate when suitable functional groups are present. nih.gov This highlights the potential for these reactive species to participate in complex cyclization cascades.

While this specific methodology focuses on benzo-fused systems, the underlying principle of using highly electrophilic phosphorus species for C-P and C-C bond formation is a powerful strategy in organophosphorus chemistry. le.ac.uknih.gov The reaction proceeds through the attack of the phosphenium ion on a π-system, such as an alkyne, followed by an intramolecular cyclization that forms the heterocyclic ring. le.ac.uk

5 Photo-promoted Oxidative Cyclization in Condensed Phosphole Synthesis (Mallory Reaction)

The Mallory reaction, a photochemical cyclization-elimination process, is a powerful tool for synthesizing polycyclic aromatic hydrocarbons and heteroaromatics, including condensed phospholes. beilstein-journals.orgua.es The reaction is initiated by the UV irradiation of a stilbene-like precursor, which undergoes an intramolecular 6π-electron cyclization to form a dihydrophenanthrene-type intermediate. beilstein-journals.orgtandfonline.com In the presence of an oxidant, this intermediate aromatizes to yield the final fused-ring product. beilstein-journals.org

This methodology has been adapted for the synthesis of highly condensed phosphole derivatives. researchgate.netwikipedia.org For example, 2,3-diarylbenzophospholes can undergo a photo-promoted oxidative cyclization to create more complex, fused systems. researchgate.net Initially, these reactions required harsh conditions, such as a high-pressure mercury vapor lamp and an iodine (I₂) oxidant. researchgate.netwikipedia.org However, recent advancements have led to milder and more efficient protocols.

Key developments in the Mallory reaction for phosphole synthesis include:

Visible Light Irradiation : The use of visible light, such as from blue LEDs (456 nm), has been shown to promote the reaction effectively. researchgate.netwikipedia.org

Lewis Acid Assistance : The addition of a Lewis acid, such as bismuth(III) triflate (Bi(OTf)₃), can facilitate the reaction, allowing it to proceed smoothly even without an external oxidant. researchgate.netwikipedia.org

Oxidant-Free Conditions : Under these Lewis acid-assisted, visible-light-promoted conditions, the reaction can proceed with the evolution of molecular hydrogen, avoiding the need for oxidants like iodine or oxygen. wikipedia.org

These improved conditions are compatible with a wide range of functional groups, enabling the streamlined synthesis of dibenzophosphole derivatives with potential applications in materials science. researchgate.netwikipedia.org The mechanism involves the initial photochemical excitation of a diarylphosphole, leading to cyclization. The subsequent aromatization step, which formally involves dehydrogenation, is aided by the Lewis acid. researchgate.net

| Reaction Type | Conditions | Oxidant | Notes |

| Classic Mallory | Mercury (Hg) vapor lamp | I₂ | High energy, requires oxidant. researchgate.netwikipedia.org |

| Modified Mallory | UV light | O₂ | I₂-free conditions. researchgate.netwikipedia.org |

| Lewis Acid-Assisted | Visible light (e.g., blue LED) | None (dehydrogenative) | Bi(OTf)₃ assists the reaction, which evolves H₂. researchgate.netwikipedia.org |

Coordination Chemistry and Ligand Properties of Phospholes, Including 2,5 Dihydro 3 Methyl 1 Phenyl 1h Phosphole

Phospholes as Mono- and Bidentate Ligands in Transition Metal Complexes

Phospholes can function as either monodentate or multidentate ligands in transition metal complexes. rsc.orgresearchgate.net In their most straightforward coordination mode, they act as monodentate ligands, binding to a metal center through the phosphorus atom. sigmaaldrich.com This interaction is fundamental to their role in many catalytic systems. The steric and electronic properties of the phosphole ligand, such as the nature of the substituents on the phosphorus atom and the phosphole ring, play a crucial role in determining the stability and reactivity of the resulting metal complex. researchgate.net

Phosphole derivatives can also be designed to act as bidentate or polydentate ligands by incorporating additional donor functionalities into their structure. rsc.orgresearchgate.net For instance, the introduction of pyridyl, oxazoline, or amino groups at the 2- and/or 5-positions of the phosphole ring creates P,N- or P,O-chelating ligands. researchgate.netchemrxiv.orgresearchgate.net This chelation can enhance the stability of the metal complexes and influence their catalytic behavior. nih.gov The synthesis of such multidentate ligands allows for the construction of well-defined coordination spheres around the metal center, which is critical for controlling selectivity in catalysis. researchgate.net

The table below summarizes the coordination behavior of various phosphole-based ligands with different transition metals.

| Ligand Type | Description | Metal Complex Examples | Coordination Mode | Ref. |

| Monodentate Phospholes | Simple phospholes that bind to a metal center through the phosphorus atom alone. | [Rh(CO)2Cl(phosphole)] | Monodentate (P-coordination) | nih.gov |

| Bidentate P,N-Ligands | Phospholes with a nitrogen-containing substituent, such as a pyridine (B92270) ring, capable of chelating to a metal center. | [CuCl(2,5-bis(2-pyridyl)-1-phenylphosphole)2] | Bidentate (P,N-chelation) | chemrxiv.org |

| Bidentate P,O-Ligands | Phospholes functionalized with an oxygen-containing group, like an oxazoline, for chelation. | Not specified in search results | Bidentate (P,O-chelation) | researchgate.net |

| Bulky Phospholes | Phospholes with sterically demanding substituents on the phosphorus atom or the ring, influencing the coordination environment. | [Pd(allyl)Cl(phosphine)] | Monodentate | mdpi.com |

Influence of Phosphole Ligand Structure on Metal Center Properties and Catalytic Activity

The structure of the phosphole ligand has a profound impact on the properties of the metal center and, consequently, on the catalytic activity of the complex. researchgate.netchemrxiv.org By systematically modifying the substituents on the phosphole ring and the phosphorus atom, it is possible to tune the electronic and steric environment of the metal catalyst. nih.gov

Electron-donating or electron-withdrawing groups on the phosphole ligand can alter the electron density at the metal center, which in turn affects its reactivity in catalytic cycles such as oxidative addition and reductive elimination. nih.gov For example, incorporating aromatic substituents at the 2- and 5-positions of the phosphole ring can create an extended π-conjugated system that influences the σ-donor ability of the phosphorus atom. chemrxiv.org

The steric bulk of the phosphole ligand is another critical factor. nih.gov Bulky ligands can create a specific coordination environment around the metal, promoting selectivity in catalytic reactions. For instance, in the rhodium-catalyzed hydroformylation of propene, phospholane-phosphite ligands have demonstrated high selectivity towards the branched aldehyde product. nih.gov The rigidity and stereochemistry of the phosphole backbone are key to achieving this selectivity. nih.gov

The following table details how modifications to the phosphole ligand structure affect catalytic performance in specific reactions.

| Ligand Modification | Catalytic Reaction | Effect on Catalysis | Metal Center | Ref. |

| Introduction of Pyridyl Substituents | A3-Coupling Reactions | The resulting copper(I) complex shows good catalytic activity for the synthesis of propargylamines. | Copper | chemrxiv.org |

| Use of Phospholene-Phosphite Ligands | Rhodium-catalyzed Hydroformylation of Propene | Generates a branched-selective catalyst, though the C=C bond in the phospholene can undergo hydrogenation. | Rhodium | nih.gov |

| Phosphorus-alloying of Metal Nanoparticles | Deoxygenation of Sulfoxides | Significantly increases the catalytic activity and durability of ruthenium nanoparticles. | Ruthenium | nih.gov |

| Bulky P,N-Bidentate Ligands | Gold-catalyzed Intermolecular Oxidation of Alkynes | Attenuates the reactivity of the gold carbene intermediate, enabling efficient trapping by carboxamides. | Gold | nih.gov |

Formation and Reactivity of Ruthenium and Osmium Complexes with Phosphole Ligands

Ruthenium and osmium complexes featuring phosphole and other phosphine (B1218219) ligands have been investigated for various applications, including catalysis and medicinal chemistry. nih.govnih.govnih.gov These complexes often adopt a "piano-stool" geometry, particularly in half-sandwich arene complexes. nih.govnih.gov

The formation of these complexes typically involves the reaction of a suitable ruthenium or osmium precursor, such as [RuCl2(PPh3)3] or an arene-metal dimer, with the phosphole ligand. rsc.org The stability and reactivity of the resulting complexes are highly dependent on the nature of the ligands. nih.govrsc.org For instance, the choice of a chelating ligand in Os(II) and Ru(II) arene complexes can dramatically affect their hydrolysis behavior and interaction with nucleobases. nih.gov

In the context of catalysis, ruthenium phosphide (B1233454) nanoparticles have shown enhanced activity for the deoxygenation of sulfoxides due to a ligand effect where electron transfer from ruthenium to phosphorus facilitates the generation of active hydrogen species. nih.gov The reactivity of ruthenium and osmium complexes can be tuned for specific catalytic transformations. For example, ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands have been shown to be competent catalysts for the acceptorless dehydrogenative coupling of alcohols after deprotonation. rsc.org While direct studies on 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole with ruthenium and osmium were not prevalent in the search results, the reactivity of similar phosphine and phosphole ligands provides insight into their potential behavior. core.ac.ukresearchgate.net

Application of Phosphole Derivatives in Gold Catalysis and Organocatalysis

Phosphole derivatives have emerged as valuable ligands in gold catalysis and as catalysts in their own right in the field of organocatalysis. rsc.org

In gold catalysis, the strong σ-donating ability of phosphole ligands can stabilize cationic gold(I) complexes, which are highly active in the activation of alkynes and allenes towards nucleophilic attack. figshare.commdpi.com The electronic properties of the phosphole ligand have been shown to correlate with the catalytic activity in reactions such as enyne cycloisomerization. figshare.com Furthermore, phosphole oxide-containing gold(III) complexes have been synthesized and investigated for their potential in materials science, demonstrating the versatility of the phosphole scaffold. acs.org The use of bulky, bidentate phosphine ligands, a class to which modified phospholes can belong, has been crucial in controlling the reactivity of highly electrophilic gold carbene intermediates in oxidative catalysis. nih.gov

Phosphines, including phosphole derivatives, can also function as nucleophilic organocatalysts. nih.gov The catalytic cycle typically involves the initial nucleophilic addition of the phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.gov This strategy has been applied to a variety of transformations, including annulations and intramolecular reactions. nih.gov While the specific use of this compound as an organocatalyst was not explicitly detailed, the general principles of phosphine organocatalysis suggest its potential in this area, provided it possesses the requisite nucleophilicity. nih.gov

Theoretical and Computational Chemistry of Phosphole Systems, Relevant to 2,5 Dihydro 3 Methyl 1 Phenyl 1h Phosphole

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the unique electronic characteristics of phosphole systems. These investigations reveal the intricate interplay of factors that govern their behavior, distinguishing them from other five-membered heterocycles.

Unlike their nitrogen (pyrrole), oxygen (furan), and sulfur (thiophene) analogs, phospholes exhibit significantly diminished aromaticity. wikipedia.orgnih.gov This is primarily due to the reluctance of the phosphorus atom's lone pair to delocalize into the cyclic π-electron system. wikipedia.org The reduced aromatic character is a defining feature of phospholes and has a substantial impact on their chemical reactivity. wikipedia.orgresearchgate.net

Computational methods quantify aromaticity using various criteria, such as the Nucleus-Independent Chemical Shift (NICS), the Bird aromaticity index (BI), and bond-shortening (BDSHRT) indexes. nih.gov Studies have shown that even planar phospholes, while more aromatic than their pyramidal counterparts, have aromaticity that is heavily influenced by the phosphorus center. nih.gov In phospholyl anions, where the phosphorus is dicoordinate, delocalization is more significant, as evidenced by strongly deshielded ³¹P NMR signals, which suggest considerable double-bond character. rsc.org

A key structural feature of phospholes is the pyramidal geometry at the tricoordinate phosphorus atom. wikipedia.orgnih.gov This non-planar arrangement of bonds around the phosphorus atom is a primary indicator of the system's reduced aromaticity. wikipedia.org The pyramidalization creates a significant energy barrier for the phosphorus lone pair to participate effectively in π-delocalization with the butadiene fragment of the ring. researchgate.net

Computational studies have established a direct correlation between the degree of pyramidalization at the phosphorus atom and the aromaticity of the phosphole ring. nih.gov As the sum of the bond angles around the phosphorus atom decreases (i.e., as it becomes more pyramidal), the aromatic character, measured by indices like NICS, also decreases. nih.gov Conversely, forcing the phosphorus atom towards a planar geometry, either through substitution with sterically demanding groups or by incorporating it into polyphosphole systems, enhances π-electron delocalization and increases aromaticity. researchgate.netnih.govnih.gov The energy required for this planarization, however, can offset the stabilization gained from increased aromaticity. nih.gov

| Compound | Aromaticity Character | Geometry at Heteroatom | NICS(0) (ppm) (Calculated) |

|---|---|---|---|

| Pyrrole (B145914) | Aromatic | Planar | -15 to -20 |

| Thiophene | Aromatic | Planar | -13 to -15 |

| 1H-Phosphole (Pyramidal) | Weakly Aromatic/Non-Aromatic | Pyramidal | -4 to -8 |

| 1H-Phosphole (Planar Transition State) | Aromatic | Planar | ~ -15.4 |

| Phospholyl Anion | Aromatic | Planar (at P) | -12 to -16 |

NICS(0) values are representative and can vary based on the computational method. A more negative NICS value generally indicates stronger aromatic character.

Substituents on both the phosphorus and carbon atoms of the phosphole ring play a critical role in modulating its electronic properties and the extent of conjugation. nih.govacs.org In the case of 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole, the phenyl group on the phosphorus atom and the methyl group on the carbon atom significantly influence its characteristics.

Computational studies have shown that substituents can tune the electronic structure through several mechanisms:

Steric Effects : Bulky substituents on the phosphorus atom can force it towards a more planar geometry, thereby increasing conjugation with the π-system in phospholes. researchgate.netnih.gov

Electronic Effects : Electron-withdrawing or electron-donating substituents alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov For instance, substituting the pyrrole unit in the Y6 molecule with a phosphole unit lowers the LUMO energy, making it a better electron acceptor due to σ–π negative hyperconjugation. chemrxiv.orgchemrxiv.org This interaction involves the π* orbital of the diene and the σ* orbital of the exocyclic P-C bond. chemrxiv.org

Extended Conjugation : Substituents with their own π-systems, such as the phenyl group in the title compound or thienyl groups, can conjugate with the diene moiety of the phosphole ring. nih.govresearchgate.net This extended conjugation affects the optical and electrochemical properties of the molecule. nih.gov Theoretical studies on 2,5-dipyridyl- and 2,5-dithienylphosphole derivatives have systematically analyzed how such modifications impact electronic structure. acs.org

| Substituent (R) on 1-R-Phosphole | Nature of Substituent | Effect on LUMO Energy | Effect on Conjugation |

|---|---|---|---|

| -H | Neutral | Baseline | Minimal |

| -CH₃ (Methyl) | Electron-donating (inductive) | Slightly raised | Slight |

| -C₆H₅ (Phenyl) | π-system | Lowered | Extended π-conjugation |

| -CN | Electron-withdrawing | Significantly lowered | Enhanced σ-π hyperconjugation |

Trends are qualitative and derived from general principles established in computational studies. researchgate.netresearchgate.net

Mechanistic Elucidation via Advanced Computational Methods (e.g., DFT, B3LYP, MP2)

Advanced computational methods are indispensable for elucidating the complex reaction mechanisms involving phospholes. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has proven to be highly effective for determining geometries, reaction pathways, and activation energies. acs.orgresearchgate.netnih.gov Møller-Plesset perturbation theory (MP2) is another valuable ab initio method, often used for calculating relative stabilities and investigating systems where electron correlation is crucial. nih.govnih.govnih.gov

These methods have been applied to study various reactions, including:

Dimerization Reactions : DFT calculations at the B3LYP level have been used to examine the [4+2] cycloaddition reactions of various phosphole isomers. researchgate.net These studies can predict whether endo or exo products are favored by comparing transition state energies. researchgate.net

Reaction Mechanisms : For complex multi-step organic reactions, DFT can map out the entire energy landscape, identifying intermediates and transition states. osti.gov This has been applied to understand reactions like phosphine-catalyzed ring-openings and cycloadditions. rsc.org

Spectroscopic Properties : Time-dependent DFT (TDDFT) is used to compute excited-state energies, which allows for the interpretation and assignment of UV-vis absorption spectra of phosphole-containing systems. acs.org

The choice of computational method is critical, as different functionals can sometimes yield different qualitative results for complex reaction pathways. osti.gov Therefore, benchmarking against experimental data or higher-level calculations is often necessary to ensure the reliability of the predictions. nih.gov

Prediction of Reactivity and Stability Profiles using Computational Approaches

Computational chemistry provides powerful tools for predicting the reactivity and stability of phosphole derivatives before their synthesis. researchgate.netrsc.org By calculating thermodynamic and kinetic parameters, researchers can screen potential molecules for desired properties.

Key predictive applications include:

Stability Constants : DFT combined with cluster-continuum solvent models can accurately predict the binding energies and stability constants of molecules, provided that local solvent and pH effects are properly accounted for. rsc.org

Reaction Barriers : The calculation of activation energies allows for the prediction of reaction rates and the feasibility of a particular chemical transformation. researchgate.netnih.gov For example, computational studies correctly predicted the facile dimerization of 2H-phospholes. researchgate.net

Decomposition Pathways : By mapping potential energy surfaces, computational methods can identify the most likely pathways for a molecule to decompose, thus providing an estimate of its kinetic and thermodynamic stability.

These predictive capabilities are crucial for guiding synthetic efforts, saving time and resources by focusing on the most promising candidates. researchgate.net

Structure-Property Relationship Studies for the Rational Design of Novel Phosphole Derivatives

A major goal of computational chemistry in this field is to establish clear structure-property relationships. nih.govnih.govrsc.org By systematically modifying the structure of a parent phosphole molecule in silico and calculating the resulting properties, researchers can develop guidelines for the rational design of new materials. acs.orgnih.gov

For phospholes, these studies have elucidated how:

Planarizing the phosphorus atom enhances π-conjugation. nih.gov

Introducing substituents with extensive π-systems can tune the electronic and optical properties. nih.govnih.gov

The unique electronic structure, with a low-lying LUMO, can be exploited by modifying the phosphorus center to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govresearchgate.netresearchgate.netchemrxiv.org

This computational-driven approach allows for the fine-tuning of phosphole building blocks to achieve higher π-conjugation, improved charge mobility, and specific photophysical properties, paving the way for the engineering of novel functional materials. nih.govnih.gov

Advanced Applications and Emerging Research Directions for 2,5 Dihydro 3 Methyl 1 Phenyl 1h Phosphole and Its Derivatives

Applications in Materials Science

The tunable electronic properties of phosphole derivatives make them highly attractive for applications in electronic and photonic devices. By modifying the substituents on the phosphole ring and the coordination at the phosphorus atom, researchers can fine-tune their emission colors, charge transport characteristics, and nonlinear optical responses.

Phosphole Derivatives in Organic Semiconductors and Light-Emitting Diodes (OLEDs)

Phosphole-containing π-conjugated systems have emerged as a promising class of materials for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Their utility in OLEDs stems from their tunable photoluminescent properties and their capacity to function as both emissive and charge-transporting materials. researchgate.net The electronic nature of the phosphole ring can be significantly influenced by the substituents at the 2,5-positions and by chemical modifications at the phosphorus atom. nih.govacs.org

Thiooxophospholes, in particular, have demonstrated potential as efficient red emitters in OLEDs. nih.gov The introduction of various aryl groups at the 2,5-positions of the phosphole ring allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in OLED devices. nih.gov Research has shown that increasing the conjugation length of the substituents leads to a red-shift in both the absorption and emission spectra. nih.gov

Furthermore, certain phosphole derivatives exhibit high fluorescence quantum yields in the solid state, a critical requirement for efficient OLEDs. This is attributed to the prevention of aggregate formation in the solid state, which can quench fluorescence. acs.orgacs.org The versatility of phosphole chemistry also allows for the synthesis of phosphole-based gold(I) complexes, which have been successfully incorporated into OLEDs, demonstrating broad emission spectra. acs.orgacs.org

Below is a table summarizing the optical properties of some phosphole derivatives investigated for OLED applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Dibenzophosphole 1 | 339.63 | 418.42 | 78.79 |

| 2,5-diphenylthiooxophosphole (2a) | 358.65 | 513.62 | 154.97 |

| 2-phenyl-5-biphenylthiooxophosphole (3a) | 373.77 | 556.51 | 182.74 |

| 2-phenyl-5-stilbenylthiooxophosphole (4a) | 443.89 | 642.59 | 198.70 |

| 2,5-dithienylthiooxophosphole (2b) | 449.11 | 568.31 | 119.20 |

| 2-thienyl-5-biphenylthiooxophosphole (3b) | 403.03 | 631.11 | 228.08 |

| 2-thienyl-5-stilbenylthiooxophosphole (4b) | 460.19 | 647.35 | 187.16 |

Data sourced from theoretical calculations. nih.gov

Electro-Optical and Nonlinear Optical Materials Incorporating Phosphole Units

The unique electronic structure of phospholes, characterized by a low-lying LUMO due to σ(P–R)–π(1,3-diene) hyperconjugative interactions, makes them attractive candidates for electro-optical and nonlinear optical (NLO) materials. rsc.org NLO materials are crucial for technologies such as optical computing, data storage, and frequency conversion. researchgate.netrsc.org The polarizability of the P-bridged 1,3-diene unit contributes to the NLO properties of these materials. rsc.org

Research into phosphole-based NLO materials is an emerging field. The design of such materials often focuses on creating non-centrosymmetric structures, a key requirement for second-order NLO effects. The versatility of phosphole synthesis allows for the incorporation of various functional groups that can enhance the NLO response. While the direct NLO properties of 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole are not extensively documented, its derivatives are being explored. The ability to tune the electronic properties through substitution on the phosphole ring and at the phosphorus center is a significant advantage in the rational design of NLO materials. rsc.org

Development of π-Conjugated Polyphospholes and Copolymers for Advanced Materials

The development of π-conjugated polymers and copolymers containing phosphole units is a promising avenue for creating novel materials with tailored electronic and optical properties. researchgate.net These materials can potentially be used in a variety of applications, including organic solar cells, sensors, and the aforementioned OLEDs. The incorporation of the phosphole moiety into a polymer backbone can significantly influence the polymer's conjugation, solubility, and solid-state morphology.

The synthesis of polyphospholes and their copolymers can be achieved through various polymerization techniques. The reactivity of the phosphole ring and its precursors allows for their inclusion in different polymer architectures. For instance, phosphole-arene-acetylene π-conjugated copolymers have been shown to exhibit intense fluorescence, a desirable property for light-emitting applications. rsc.org The electronic properties of these polymers can be modulated by the choice of comonomers and the nature of the substituents on the phosphole ring.

Below is a table summarizing some examples of phosphole-based polymers and their potential applications.

| Polymer Type | Key Features | Potential Applications |

| Phosphole-fluorene copolymers | Thermally stable, photoluminescent | Emissive layers in OLEDs researchgate.net |

| Phosphole-arene-acetylene copolymers | Intense fluorescence | Light-emitting materials rsc.org |

| Poly(p-phenylenephosphaalkene) | Bathochromic shift compared to PPV | Conjugated polymer electronics researchgate.net |

Roles in Organic Synthesis and Fine Chemical Production

Beyond materials science, this compound and its derivatives serve as valuable intermediates in organic synthesis, providing access to a wide range of complex and novel organophosphorus compounds.

This compound as a Key Building Block for Complex Molecules

The 2,5-dihydro-1H-phosphole ring system is a versatile scaffold for the synthesis of more complex molecules. The presence of the double bond and the reactive phosphorus center allows for a variety of chemical transformations. These reactions can lead to the formation of new ring systems and the introduction of diverse functional groups.

One notable transformation is the conversion of phospholes into phosphinines (phosphabenzenes). wikipedia.org This ring expansion reaction opens up access to a class of phosphorus-containing heterocycles with distinct aromatic properties and coordination chemistry. uni-regensburg.dethieme-connect.de The reaction of 2,5-dihydro-1H-phosphole oxides with dichlorocarbene (B158193), for instance, leads to the formation of 3-phosphabicyclo[3.1.0]hexane 3-oxides, which are versatile intermediates for the synthesis of dihydrophosphinine oxides. researchgate.net

Furthermore, the functionalization of the phosphole ring can lead to the synthesis of a variety of substituted phosphine (B1218219) ligands, which are of great importance in transition metal catalysis. The specific compound this compound, with its defined substitution pattern, can be a precursor to chiral phosphines, which are highly valuable in asymmetric catalysis.

Precursors for Other Organophosphorus Compounds (e.g., Caged Phosphines, Phosphinidenes, Phosphinines)

2,5-Dihydro-1H-phosphole derivatives are key precursors for a variety of other important organophosphorus compounds.

Phosphinines: As mentioned previously, dihydrophosphole oxides can be converted into phosphinine derivatives. This transformation typically involves a ring expansion strategy, for example, through reaction with dichlorocarbene followed by rearrangement. researchgate.net

Phosphinidenes: Phosphinidenes (R-P:) are highly reactive phosphorus analogues of carbenes and are valuable for the synthesis of organophosphorus compounds. While free phosphinidenes are generally unstable, they can be generated in situ from suitable precursors. academie-sciences.fr Phosphanorbornadiene derivatives, which can be synthesized from phospholes, are known to be convenient precursors for transition metal-complexed phosphinidenes. academie-sciences.fr The driving force for the phosphinidene (B88843) generation is often the formation of a stable aromatic byproduct.

Caged Phosphines: Caged phosphines are a class of sterically demanding and electronically distinct phosphine ligands that have found applications in catalysis. rsc.orgresearchgate.net While a direct synthetic route from this compound to a specific caged phosphine is not explicitly detailed in the provided context, the general synthetic strategies for caged phosphines often involve the construction of polycyclic frameworks incorporating a phosphorus atom. The functional groups and reactive sites present in dihydrophosphole derivatives could potentially be utilized in multi-step syntheses to construct such caged structures. For example, the "DalPhos" family of ligands are based on a cage phosphine structure. nih.govrsc.org

The following table summarizes the role of dihydrophosphole derivatives as precursors.

| Precursor | Product | Transformation |

| 2,5-Dihydro-1H-phosphole oxide | Dihydrophosphinine oxide | Reaction with dichlorocarbene and rearrangement researchgate.net |

| Phosphole | Phosphinine | Ring expansion reactions wikipedia.orgthieme-connect.de |

| Phosphanorbornadiene (from phosphole) | Phosphinidene complex | Thermolysis or photolysis academie-sciences.fr |

Role as Intermediates in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. Chiral phosphines are highly effective ligands in transition-metal catalyzed asymmetric reactions, and this compound serves as a valuable precursor in their synthesis. beilstein-journals.orgnih.govnih.gov

The oxidized form, 3-methyl-1-phenyl-2-phospholene 1-oxide, is a commercially available and frequently utilized starting material. sigmaaldrich.comthermofisher.com This compound can be reduced to the corresponding phosphine, which can then be used to create more complex chiral ligands. The phospholene oxide itself acts as a reactant in the preparation of phospha-sugars, which have been investigated for their potential biological activities. sigmaaldrich.comentegris.com

The general strategy involves the use of the phospholene ring as a scaffold. Stereoselective reactions can be performed on the phospholene or its derivatives to introduce chirality either at the phosphorus atom (P-stereogenic) or at the carbon backbone. nih.gov For instance, the diastereomeric separation of phosphinite boranes derived from similar cyclic phosphorus compounds has been a successful approach to obtaining enantiomerically pure phosphine-borane adducts. These adducts are stable intermediates that can be deprotected to yield the free chiral phosphine. nih.gov

The resulting chiral phosphine ligands, derived from precursors like this compound, have been successfully applied in various asymmetric catalytic reactions, including hydrogenations and cross-coupling reactions, leading to products with high enantiomeric excess. nih.gov The ability to readily modify the phosphole ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high stereoselectivity in catalysis. beilstein-journals.orgresearchgate.net

Future Research Perspectives and Challenges for this compound in Chemical Science

The future of this compound and its derivatives is poised for significant advancements, driven by the continuous demand for novel catalysts and functional materials.

Future Research Perspectives:

Development of Novel Ligands: A primary research direction is the synthesis of new and more sophisticated chiral ligands derived from the phospholene scaffold. This includes the incorporation of additional coordinating groups to create multidentate ligands, which can offer enhanced stability and selectivity in catalysis. beilstein-journals.orgcardiff.ac.uk

Materials Science Applications: There is a growing interest in the application of phosphole derivatives in materials science. researchgate.netacs.org The unique electronic structure of the phosphole ring makes it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. acs.orgrsc.org Future work will likely focus on the synthesis of π-extended phosphole systems and polymers incorporating the phosphole moiety to explore their photophysical and electronic properties. nih.govresearchgate.net

Bio-organic and Medicinal Chemistry: The synthesis of phosphole-containing analogues of biologically active molecules, such as nucleosides and amino acids, presents an intriguing avenue for research. entegris.com These compounds could exhibit novel pharmacological properties.

Challenges:

Stability and Handling: A significant challenge in phosphine chemistry is the sensitivity of trivalent phosphorus compounds to oxidation. nih.gov While the phospholene oxide precursor is stable, the corresponding phosphine can be air-sensitive, requiring careful handling under inert atmospheres. The development of more robust and air-stable phosphine derivatives remains a key objective. frontiersin.orgnih.gov

Synthetic Accessibility: While the McCormack reaction provides a route to phospholene oxides, the development of more efficient, scalable, and versatile synthetic methods for functionalized this compound derivatives is crucial for expanding their applications. researchgate.net

Stereocontrol: Achieving high levels of stereocontrol in the synthesis of P-stereogenic phosphines can be challenging. The development of new stereoselective synthetic methodologies is essential for accessing a wider range of chiral phosphine ligands. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of phosphole derivatives often involves cyclization reactions or modifications of pre-existing phosphole frameworks. For example, analogous compounds like ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were synthesized via multi-step protocols involving cyclocondensation or nucleophilic substitution reactions . Optimization includes adjusting solvent polarity (e.g., THF or DCM), temperature (room temperature to reflux), and catalysts (e.g., Lewis acids). Monitoring reaction progress via TLC or in-situ NMR spectroscopy is critical to isolate intermediates and confirm product formation.

Q. How can NMR spectroscopy and X-ray crystallography be applied to characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are used to confirm the structure by identifying proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and phosphorus coupling (e.g., ³¹P NMR signals around δ 15–25 ppm). For example, meso-phospholene derivatives showed distinct splitting patterns due to chiral centers .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure. Refinement using programs like SHELXL (part of the SHELX suite) is standard. SHELX allows for precise modeling of hydrogen atoms and anisotropic displacement parameters, as demonstrated in studies of phosphole analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation or oxidation, as recommended for similar organophosphorus compounds .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model molecular orbitals, charge distribution, and reaction pathways. For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate employed B3LYP/6-31G(d) basis sets to analyze HOMO-LUMO gaps and electrophilic/nucleophilic sites . These insights guide experimental design, such as identifying reactive sites for functionalization.

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for phosphole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing (in X-ray data), or approximations in computational models. Strategies include:

- Validation : Compare multiple spectroscopic techniques (e.g., IR, Raman) to cross-verify functional groups.

- Solvent Correction : Apply implicit solvent models (e.g., PCM in DFT) to align computational results with experimental NMR shifts .

- Crystallographic Refinement : Use SHELXL’s twin refinement or disorder modeling to address anomalies in X-ray data .

Q. What advanced crystallographic techniques are recommended for analyzing phosphole derivatives with low crystallinity or twinning?

- Methodological Answer : For poorly diffracting crystals:

- High-Resolution Data Collection : Use synchrotron radiation to enhance data quality.

- Twin Refinement : SHELXL’s TWIN and BASF commands model twinned crystals, as applied in studies of small molecules with similar structural complexity .

- Disorder Modeling : Split occupancy atoms or apply restraints to thermal parameters for flexible substituents (e.g., methyl or phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.